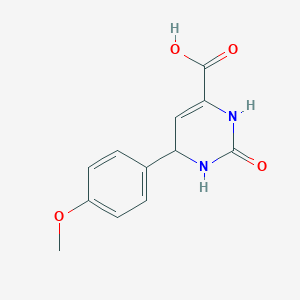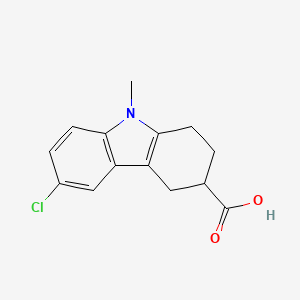
6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” is a chemical compound. It is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- . This compound has been studied for its potential use in the treatment of Huntington’s disease .
Molecular Structure Analysis
The molecular structure of this compound is derived from 1H-Carbazole, 2,3,4,9-tetrahydro-, with the addition of a chlorine atom and a methyl group . The exact structure can be viewed using specialized chemical structure visualization software .Scientific Research Applications
Chemical Synthesis and Reactions
- Research demonstrates the potential of 6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in chemical synthesis. For instance, its reactions with various chemicals have been explored to synthesize different compounds, like methyl isoxazolo[5,4-a]carbazole-3-carboxylates, which have significance in organic chemistry and potential pharmaceutical applications (Martin & Prasad, 2007).
Luminescence Studies
- The luminescence properties of this compound have been analyzed, particularly in the context of developing assays for specific drugs. This kind of research is crucial for pharmaceutical testing and diagnostics (Strojny & de Silva, 1975).
Reactions in Different Conditions
- The behavior of this compound under various conditions, such as in Vilsmeier-Haack reactions, has been studied. These studies provide insights into the versatility and reactivity of the compound, which are valuable in synthetic organic chemistry (Murakami & Ishii, 1981).
Anticorrosion Applications
- Some derivatives of this compound have been investigated for their potential as anticorrosion agents. This application is particularly relevant in materials science and engineering, where preventing corrosion of metals is a significant concern (Nwankwo, Olasunkanmi, & Ebenso, 2018).
Cytotoxic Properties
- The compound and its derivatives have been studied for their cytotoxic properties, indicating potential applications in cancer research and therapy. Identifying new compounds with cytotoxic effects is crucial in the development of novel anticancer drugs (Jiang et al., 2014).
Bacterial Biotransformation
- The bacterial biotransformation of this compound has been analyzed, contributing to the understanding of how bacteria can modify and interact with complex organic molecules. This research is important in environmental science and bioremediation (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Annellation of Lactam Rings
- Studies have focused on the annellation of lactam rings to derivatives of this compound, which is significant in the field of heterocyclic chemistry and the development of new pharmaceutical agents (Šačkus, Krikštolaitytė, & Martynaitis, 1999).
Fluorescent Probes
- Carboxylic acid derivatives of this compound have been synthesized and studied for their potential as hydrogen bond sensitive fluorescent probes. These probes have applications in analytical chemistry and molecular biology (Mitra et al., 2013).
Treatment of Viral Infections
- There has been research into the synthesis of derivatives of this compound for the treatment of human papillomavirus infections, highlighting its potential in antiviral therapy (Boggs et al., 2007).
Antimicrobial Activity
- The antimicrobial activity of synthesized derivatives has been studied, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This research is critical in the ongoing effort to find new antimicrobial agents (Chakraborty et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound 6-chloro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is the bacterial sliding clamp (SC) , also known as the DNA polymerase III β subunit . This target plays a central role in DNA replication, serving as a protein-protein interaction hub with a common binding pocket to recognize linear motifs in the partner proteins .
Mode of Action
The compound interacts with its target, the bacterial sliding clamp, by binding to its common binding pocket. This interaction disrupts the normal function of the sliding clamp, thereby inhibiting DNA replication .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By binding to the bacterial sliding clamp, it disrupts the normal functioning of this protein, which is crucial for DNA replication
Result of Action
The result of the compound’s action is the inhibition of DNA replication in bacteria, which can lead to the death of the bacterial cells . This makes the compound a promising lead for the development of new antibacterial drugs .
properties
IUPAC Name |
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-16-12-4-2-8(14(17)18)6-10(12)11-7-9(15)3-5-13(11)16/h3,5,7-8H,2,4,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQNWZZBRSFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

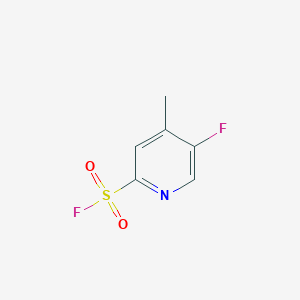
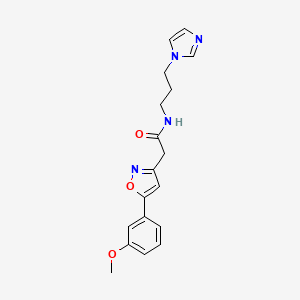

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)
![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)
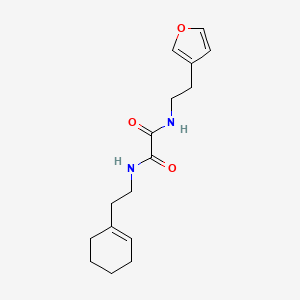
![2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2810677.png)
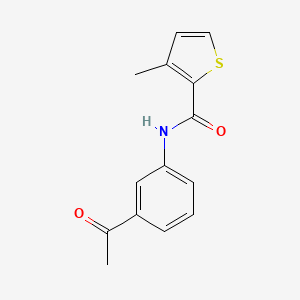
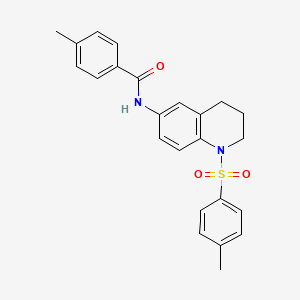
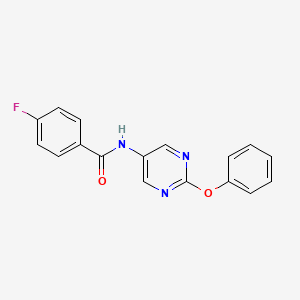
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2810683.png)
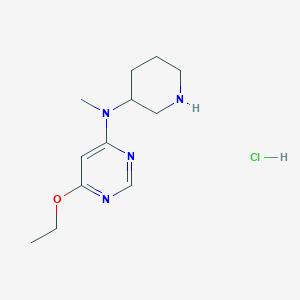
![N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2810686.png)
